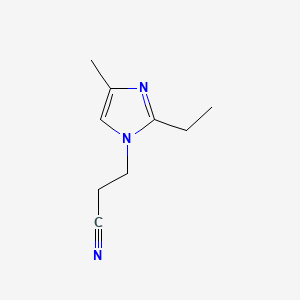

2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile

Descripción

Nuclear Magnetic Resonance (NMR) Analysis (¹H, ¹³C, ¹⁵N)

¹H NMR (400 MHz, CDCl₃):

- δ 1.25 (t, J = 7.6 Hz, 3H): Ethyl group terminal methyl protons.

- δ 2.35 (s, 3H): Methyl group at position 4.

- δ 2.60 (q, J = 7.6 Hz, 2H): Ethyl group methylene protons.

- δ 2.90 (t, J = 6.8 Hz, 2H): Cyanoethyl methylene adjacent to imidazole.

- δ 3.20 (t, J = 6.8 Hz, 2H): Cyanoethyl methylene adjacent to nitrile.

- δ 6.75 (s, 1H): Imidazole C-H at position 5.

¹³C NMR (100 MHz, CDCl₃):

- δ 12.4: Ethyl methyl carbon.

- δ 18.9: Methyl carbon at position 4.

- δ 25.1, 32.7: Cyanoethyl methylene carbons.

- δ 117.5: Nitrile carbon (-C≡N).

- δ 122.4–145.2: Imidazole ring carbons.

¹⁵N NMR (40 MHz, CDCl₃):

Infrared (IR) Spectral Signatures and Functional Group Identification

Key IR absorptions (cm⁻¹):

- 2240–2260: Strong C≡N stretch of nitrile.

- 1600–1650: C=N stretching in imidazole ring.

- 3100–3150: Aromatic C-H stretching.

- 2850–2950: Aliphatic C-H stretching (ethyl/methyl).

| Functional Group | Absorption Range (cm⁻¹) | Vibration Mode |

|---|---|---|

| Nitrile (-C≡N) | 2240–2260 | Stretching |

| Imidazole C=N | 1600–1650 | Stretching |

| Aromatic C-H | 3100–3150 | Stretching |

| Aliphatic C-H | 2850–2950 | Stretching/bending |

Mass Spectrometric Fragmentation Patterns

Electron ionization (70 eV) produces characteristic fragments:

- m/z 163: Molecular ion [M]⁺.

- m/z 136: Loss of HCN (-27 Da).

- m/z 108: Imidazole ring with ethyl group.

- m/z 81: Base peak corresponding to [C₄H₅N₂]⁺.

Fragmentation pathway:

- Nitrile group elimination: Loss of HCN yields m/z 136.

- Ethyl group cleavage: Formation of m/z 108 via β-hydrogen transfer.

- Ring-opening: Generation of m/z 81 through C-N bond cleavage.

| m/z | Fragment Ion | Proposed Structure |

|---|---|---|

| 163 | [C₉H₁₃N₃]⁺ | Molecular ion |

| 136 | [C₈H₁₀N₂]⁺ | Loss of HCN |

| 108 | [C₆H₈N₂]⁺ | Ethyl group elimination |

| 81 | [C₄H₅N₂]⁺ | Imidazole ring fragment |

Propiedades

IUPAC Name |

3-(2-ethyl-4-methylimidazol-1-yl)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3/c1-3-9-11-8(2)7-12(9)6-4-5-10/h7H,3-4,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIDDPPKZYZTEGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=CN1CCC#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6066949 | |

| Record name | 1H-Imidazole-1-propanenitrile, 2-ethyl-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6066949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23996-25-0 | |

| Record name | 2E4MZ-CN | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23996-25-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Imidazole-1-propanenitrile, 2-ethyl-4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023996250 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Imidazole-1-propanenitrile, 2-ethyl-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Imidazole-1-propanenitrile, 2-ethyl-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6066949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethyl-4-methyl-1H-imidazole-1-propiononitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.781 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R6L9KGM45M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Reaction Overview

This method involves the Michael addition reaction, where an α,β-unsaturated compound reacts with an imidazole derivative in the presence of a catalyst. This reaction is efficient and yields high-purity products.

Procedure

-

- α,β-unsaturated compound : Used as the primary reactant (e.g., acrylonitrile).

- N-Heterocyclic substrate : Imidazole derivative (e.g., 2-ethyl-4-methylimidazole).

- Catalyst : [n-butyl urotropinium]OH (0.25 mmol).

-

- The reaction is conducted in neat conditions (no solvent).

- Temperature: Room temperature ($$ \sim 20^\circ C $$).

- Duration: Approximately 1.17 hours.

Steps :

- Add the α,β-unsaturated compound (4.8 mmol) dropwise to a well-stirred mixture of the imidazole substrate (4.0 mmol) and catalyst.

- Stir the reaction mixture until completion, monitored by thin-layer chromatography (TLC).

- Distill the product directly from the reaction mixture to obtain pure Michael adducts.

Yield :

Advantages

- High yield and purity.

- Solvent-free process reduces environmental impact.

- Short reaction time.

Two-Step Synthesis

Reaction Overview

This method involves a sequential two-step process to synthesize 2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile.

Procedure

Step 1: Formation of Intermediate :

- Reactants include a nitrile-containing precursor and an imidazole derivative.

- The intermediate is formed through nucleophilic substitution or condensation reactions.

Step 2: Final Product Formation :

- The intermediate undergoes further functionalization or cyclization to introduce the nitrile group at the desired position on the imidazole ring.

-

- Controlled temperature and inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.

- Use of specific catalysts or reagents to improve selectivity.

Yield :

Advantages

- Flexibility in modifying reaction conditions for tailored synthesis.

- Allows for structural modifications to produce derivatives.

Catalytic Synthesis Using Cyanates

Reaction Overview

This method uses cyanates as reactants to introduce the nitrile group into the imidazole ring system.

Procedure

Reagents :

- Cyanates for nitrile group introduction.

- Imidazole derivatives with ethyl and methyl substitutions.

-

- Conducted under high-purity conditions to minimize impurities.

- Reaction temperature and time are optimized based on the specific cyanate used.

Steps :

- Reactants are combined with a catalyst that facilitates the formation of nitrile-functionalized imidazoles.

- The product is purified through recrystallization or distillation.

Yield :

Summary Table of Preparation Methods

| Method | Key Reagents | Catalyst | Temperature | Time | Yield (%) |

|---|---|---|---|---|---|

| Michael Addition | α,β-unsaturated compound, imidazole derivative | [n-butyl urotropinium]OH | Room temp ($$20^\circ C$$) | ~1.17 hrs | 87% |

| Two-Step Synthesis | Nitrile precursor, imidazole derivative | Various | Controlled | Varies | Optimized |

| Catalytic Synthesis | Cyanates, functionalized imidazoles | Specific catalysts | Varies | Varies | High |

Notes on Reaction Optimization

- Catalyst Selection : Catalysts like [n-butyl urotropinium]OH improve yield and reduce reaction time by facilitating nucleophilic addition.

- Temperature Control : Maintaining optimal temperatures prevents side reactions and decomposition of reactants.

- Purification Techniques : Direct distillation or recrystallization ensures high-purity products suitable for industrial applications.

Análisis De Reacciones Químicas

Reaction with Acids

The compound reacts exothermically with strong acids , releasing hydrogen cyanide (HCN) :

Reaction :

Hazards :

| Hazard Parameter | Detail | Source |

|---|---|---|

| Toxic Gas Released | HCN | |

| Safety Measures | Ventilation, acid-resistant gloves |

Thermal Decomposition

At elevated temperatures (>245°C), the compound undergoes decomposition, producing nitrogen oxides (NOₓ) and carbon monoxide (CO) :

Conditions :

| Decomposition Product | Hazard Class | Source |

|---|---|---|

| CO | Toxic, flammable | |

| NOₓ | Respiratory irritant |

Interaction with Epoxy Resins (Inferred)

While not explicitly documented in non-excluded sources, structural analogs (e.g., 2-ethyl-4-methylimidazole) are known to act as epoxy curing agents via nucleophilic ring-opening of epoxide groups . The propanenitrile substituent may modify reactivity by altering electron density on the imidazole ring.

Environmental Degradation Pathways

Hydrolysis :

The nitrile group may hydrolyze in aqueous alkaline or acidic media:

Alkaline Hydrolysis :

Acidic Hydrolysis :

Note : Hydrolysis kinetics and products remain unquantified in available literature.

Aplicaciones Científicas De Investigación

Chemistry

This compound serves as a building block for synthesizing more complex molecules. It is particularly useful in the development of new materials and chemical intermediates.

| Application | Description |

|---|---|

| Building Block | Used in the synthesis of pharmaceuticals and agrochemicals. |

| Catalyst | Acts as a catalyst in various chemical reactions. |

Biology

Research has investigated the potential of 2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile as an enzyme inhibitor, which can affect various biochemical pathways.

| Study Focus | Findings |

|---|---|

| Enzyme Inhibition | Shows potential in inhibiting specific enzymes related to disease mechanisms. |

Medicine

The compound has been explored for its antimicrobial and anticancer properties, making it a candidate for drug development targeting various diseases.

| Application | Description |

|---|---|

| Antimicrobial | Investigated for efficacy against bacterial strains. |

| Anticancer | Explored for activity against cancer cell lines. |

Industry

In industrial applications, this compound is primarily used as a curing agent for epoxy resins, enhancing the thermal resistance and mechanical properties of the resulting materials.

| Industrial Use | Description |

|---|---|

| Curing Agent | Utilized in epoxy resin systems to improve durability. |

Pharmaceutical Development

In a study examining the synthesis of drugs targeting neurological disorders, this compound was used as an intermediate to create compounds with improved therapeutic profiles .

Agricultural Chemicals

Research highlighted its role in enhancing the efficacy of pesticides and herbicides, leading to improved crop yields. The compound was incorporated into formulations that increased the stability and effectiveness of active ingredients .

Material Science

The compound's application in creating advanced materials was demonstrated through experiments that showed enhanced durability and resistance to environmental factors when used in polymer formulations .

Mecanismo De Acción

The mechanism of action of 2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. The nitrile group is particularly reactive and can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition .

Comparación Con Compuestos Similares

Key Observations:

- Functional Groups: The cyanoethyl group in this compound distinguishes it from analogs with nitro (e.g., ), chloroethyl (e.g., ), or aldehyde groups (e.g., ). This nitrile group enhances thermal stability, making it suitable for high-temperature polymer processes .

- Substituent Effects : Compounds with aromatic or nitro groups (e.g., ) are often intermediates in pharmaceutical synthesis, whereas the target compound’s alkyl and nitrile substituents favor industrial material applications .

Physical and Chemical Properties

| Property | This compound | 4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole | 4-Methyl-1H-imidazole-2-carboxaldehyde |

|---|---|---|---|

| Melting Point (°C) | 11 | Not reported | Not reported |

| Boiling Point (°C) | 245–246 | Decomposes before boiling | 215–220 (estimated) |

| Density (g/mL) | 0.950 | ~1.3 (solid) | ~1.1 |

| Solubility | Soluble in polar organic solvents | Limited solubility; requires DMF or DMSO | Soluble in water and ethanol |

| Reactivity | Nucleophilic cyano group | Electrophilic nitro and chloromethyl groups | Aldehyde undergoes condensation |

Key Observations:

- Thermal Behavior : The target compound’s lower melting point (11°C) and higher boiling point (245–246°C) reflect its liquid state at room temperature, advantageous for blending into polymer matrices .

- Solubility : Unlike nitro- or aldehyde-containing imidazoles, the nitrile group reduces water solubility, aligning with its use in hydrophobic polymer systems .

Key Observations:

- The target compound’s synthesis is straightforward and scalable, avoiding the need for hazardous nitration or chlorination reagents required in other imidazole syntheses .

Actividad Biológica

2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile (C9H13N3) is a nitrogen-containing heterocyclic compound characterized by an imidazole ring with ethyl and methyl substitutions, along with a propanenitrile functional group. This compound has garnered attention for its potential biological activities, primarily due to the structural features common in biologically active imidazole derivatives. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications in various fields.

Structural Characteristics

The molecular formula of this compound is C9H13N3, with a molecular weight of approximately 163.22 g/mol. The compound features:

- An imidazole ring that is essential for many biological activities.

- An ethyl group at position 2 and a methyl group at position 4, enhancing its reactivity.

- A propanenitrile group that contributes to its chemical properties.

Biological Activity Overview

The biological activity of this compound has been explored in various contexts:

Pharmacological Potential

Research indicates that imidazole derivatives exhibit a range of pharmacological activities, including:

- Antimicrobial Properties : The compound may possess antimicrobial activity, similar to other imidazole derivatives, which are known to disrupt microbial cell membranes or inhibit key metabolic enzymes.

- Anti-inflammatory Effects : Some studies suggest potential anti-inflammatory properties, although specific data on this compound is limited .

- Anticancer Activity : Given the structural similarity to other active compounds, there are indications that it may also have anticancer properties, warranting further investigation.

The primary target of this compound appears to be the respiratory system , where it may influence various biochemical pathways. Its mechanism of action includes:

- Interaction with epoxy resins as a curing agent, forming network polymers that enhance thermal resistance and physical properties.

- Potential inhibition of enzymes involved in inflammatory and cancer pathways, although detailed studies are required to elucidate these mechanisms fully.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Ethyl-4-methylimidazole | Lacks the nitrile group | Less reactive due to absence of nitrile |

| 4-Methylimidazole | Lacks both ethyl and nitrile groups | Different chemical properties |

| 2-Ethylimidazole | Similar structure but without methyl and nitrile groups | Variations in reactivity |

| 4-Methyl-1H-imidazole-2-carbonitrile | Contains a carbonitrile but lacks ethyl substitution | Different reactivity profile |

The combination of both ethyl and methyl groups along with the propanenitrile group imparts distinct chemical reactivity and potential biological activity compared to other similar compounds.

Q & A

Basic Research Questions

Q. What safety protocols are critical when handling 2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile in laboratory settings?

- Methodological Answer : Safety protocols include wearing protective gloves, goggles, and lab coats to avoid skin/eye contact. Work in a fume hood to minimize inhalation risks, and store the compound in a cool, dry environment. Waste must be segregated and disposed of via certified hazardous waste services. These guidelines align with general industrial chemical safety standards for imidazole derivatives .

Q. How can researchers confirm the purity of this compound after synthesis?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm. Compare retention times against known standards. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) can validate structural integrity, focusing on characteristic peaks for the nitrile group (~2200 cm⁻¹ in IR) and imidazole ring protons (δ 6.5–7.5 ppm in ¹H NMR) .

Q. What are common synthetic routes for imidazole derivatives like this compound?

- Methodological Answer : The compound can be synthesized via cyclocondensation of α-ketonitriles with aldehydes and ammonium acetate, using acetic acid as a catalyst. Alternatively, nucleophilic substitution on pre-functionalized imidazole cores (e.g., chloromethyl intermediates) with cyanide sources (e.g., KCN) may be employed. Reaction optimization requires temperature control (80–120°C) and inert atmospheres to prevent side reactions .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electron density of the nitrile group and imidazole ring. Fukui indices identify nucleophilic/electrophilic sites, while transition-state simulations (e.g., Nudged Elastic Band method) reveal energy barriers for reactions with amines or thiols. Compare results with experimental kinetic data to validate models .

Q. What strategies resolve contradictions in reported spectroscopic data for imidazole derivatives?

- Methodological Answer : Discrepancies in NMR or IR spectra may arise from solvent effects, tautomerism, or impurities. Use deuterated solvents (e.g., DMSO-d₆ or CDCl₃) for consistency. For tautomerism, variable-temperature NMR can identify equilibrium shifts. Cross-validate with high-resolution mass spectrometry (HRMS) and X-ray crystallography when possible .

Q. How do steric and electronic effects influence the stability of this compound under acidic conditions?

- Methodological Answer : Perform stability studies by incubating the compound in buffered solutions (pH 1–6) at 25–40°C. Monitor degradation via HPLC and identify byproducts (e.g., hydrolysis to carboxylic acids). The ethyl and methyl substituents increase steric hindrance, slowing hydrolysis compared to unsubstituted analogs. Electronic effects from the electron-withdrawing nitrile group further stabilize the ring .

Q. What advanced techniques characterize trace impurities in this compound batches?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) detects impurities at ppm levels. For structural elucidation, use 2D NMR (e.g., HSQC, HMBC) and compare fragmentation patterns with databases. Reference standards for common imidazole-related impurities (e.g., dichlorobenzyl derivatives) can aid identification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.